3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE
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Overview
Description
The compound is a sulfonyl azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in various chemical reactions due to their ring strain .
Molecular Structure Analysis
The molecular structure would likely involve a four-membered azetidine ring with sulfonyl groups attached to the cyclohexyl and fluoro-methoxyphenyl groups .Chemical Reactions Analysis
Azetidines are known to participate in various chemical reactions, including ring-opening reactions, due to their ring strain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S2/c1-23-16-8-7-13(9-15(16)17)25(21,22)18-10-14(11-18)24(19,20)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZTBUIBKOJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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